Cas no 338397-65-2 (1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide)

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a specialized heterocyclic compound featuring a trifluoromethyl-substituted pyridine core linked to a pyrrole carboxamide scaffold. Its structural complexity confers high selectivity and binding affinity, making it valuable in agrochemical and pharmaceutical research. The presence of chloro and trifluoromethyl groups enhances its reactivity and stability, while the pyridinylmethyl moiety contributes to improved solubility and bioavailability. This compound is particularly useful in the development of novel pesticides and bioactive molecules due to its potential interactions with specific enzyme targets. Its well-defined synthetic pathway ensures reproducibility for industrial and academic applications.
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide structure
338397-65-2 structure
Product Name:1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
CAS No:338397-65-2
MF:C17H12ClF3N4O
MW:380.751592636108
CID:5025687
Update Time:2025-10-31

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
    • 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide
    • Bionet1_001602
    • MLS000691914
    • HMS572M04
    • HMS2660I20
    • SMR000333954
    • 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
    • Inchi: 1S/C17H12ClF3N4O/c18-13-7-12(17(19,20)21)10-23-15(13)25-6-2-4-14(25)16(26)24-9-11-3-1-5-22-8-11/h1-8,10H,9H2,(H,24,26)
    • InChI Key: HAQGAFIQRTWSEA-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CN=C1N1C=CC=C1C(NCC1C=NC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 493
  • XLogP3: 3.1
  • Topological Polar Surface Area: 59.8

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
2H-031-1MG
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
338397-65-2 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
2H-031-5MG
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
338397-65-2 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
2H-031-10MG
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
338397-65-2 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
2H-031-50MG
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
338397-65-2 >90%
50mg
£102.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614691-1mg
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
338397-65-2 98%
1mg
¥464.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614691-2mg
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
338397-65-2 98%
2mg
¥495.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614691-5mg
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
338397-65-2 98%
5mg
¥661.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614691-10mg
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
338397-65-2 98%
10mg
¥924.00 2024-05-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614691-20mg
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide
338397-65-2 98%
20mg
¥1173.00 2024-05-18

Additional information on 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

Professional Introduction to Compound with CAS No. 338397-65-2 and Product Name: 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

The compound identified by the CAS number 338397-65-2 and the product name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates several key functional groups, including a pyrrole core, chloro and trifluoromethyl substituents, and a pyridine-based side chain, which collectively contribute to its unique chemical properties and biological activities.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The pyrrole ring in this compound is a well-known pharmacophore, frequently encountered in various bioactive molecules. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it an attractive scaffold for drug design. Moreover, the presence of both chloro and trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in determining its pharmacokinetic profile.

The N-(3-pyridinylmethyl) moiety further extends the structural complexity of this compound, introducing additional binding pockets that can be exploited for receptor interaction. Pyridine derivatives are widely recognized for their role in modulating various biological pathways, including enzyme inhibition and receptor activation. This feature positions the compound as a promising candidate for further exploration in therapeutic contexts.

In the realm of contemporary pharmaceutical research, there is a growing emphasis on developing molecules with enhanced selectivity and reduced toxicity. The unique combination of substituents in 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide suggests potential applications in targeting specific disease mechanisms. For instance, preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression.

One of the most compelling aspects of this compound is its potential to serve as a lead structure for derivative development. By leveraging structure-activity relationship (SAR) studies, researchers can systematically modify specific functional groups to optimize biological activity. The pyrrole-2-carboxamide moiety, in particular, offers a versatile platform for such modifications, allowing for the introduction of additional pharmacophores or tags that enhance binding affinity and target specificity.

Advances in synthetic methodologies have also facilitated the efficient preparation of complex molecules like this one. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled the rapid assembly of intricate heterocyclic frameworks. These innovations not only accelerate the discovery process but also open up new possibilities for molecular design.

The integration of computational chemistry into drug discovery has further streamlined the development pipeline for novel compounds. Molecular docking simulations and quantum mechanical calculations provide valuable insights into binding interactions between the compound and biological targets. Such computational approaches complement experimental efforts by predicting potential drug candidates with high accuracy, thereby reducing the time and cost associated with traditional screening methods.

From a medicinal chemistry perspective, the structural features of this compound align well with current trends toward multitarget engagement. Many successful drugs on the market exhibit dual or even polypharmacicity, meaning they interact with multiple biological targets to achieve therapeutic effects. The presence of multiple functional groups in 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide suggests that it may possess such properties, offering a strategic advantage over single-target inhibitors.

In conclusion, the compound with CAS No. 338397-65-2 represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advancements in synthetic chemistry and computational biology, position it as a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this one will play an increasingly important role in addressing complex diseases.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited